1,3-dimethyl-6-(2-methylindoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1,3-dimethyl-6-(2-methylindoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound that features a unique fusion of thieno[2,3-d]pyrimidine and indoline moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-(2-methylindoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Indoline Moiety: The indoline ring can be introduced via a Friedel-Crafts acylation reaction using 2-methylindoline and an acyl chloride derivative.
Methylation: The final step involves the methylation of the nitrogen atoms in the pyrimidine ring using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated purification systems can streamline the isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-6-(2-methylindoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.
Scientific Research Applications
1,3-dimethyl-6-(2-methylindoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and photovoltaic materials.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-(2-methylindoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar thieno[2,3-d]pyrimidine cores but different substituents.
Indoline Derivatives: Compounds featuring the indoline moiety with various functional groups.
Uniqueness
1,3-dimethyl-6-(2-methylindoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of thieno[2,3-d]pyrimidine and indoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1,3-dimethyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)thieno[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-10-8-11-6-4-5-7-13(11)21(10)16(23)14-9-12-15(22)19(2)18(24)20(3)17(12)25-14/h4-7,9-10H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIBCZTVUJRNFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(S3)N(C(=O)N(C4=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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